molecular formula C15H18N4 B1387373 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1170996-57-2

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Cat. No.: B1387373
CAS No.: 1170996-57-2
M. Wt: 254.33 g/mol
InChI Key: LLMUVUCRJZWSTN-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenyl-substituted pyrimidine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is unique due to the combination of its structural components, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUVUCRJZWSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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